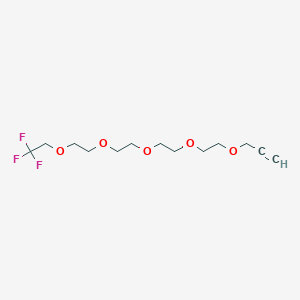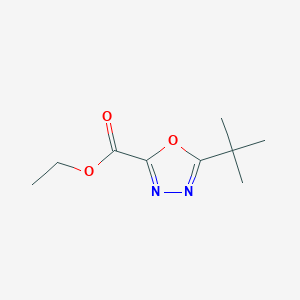
3-Methoxy-3-methylbutanoic acid
Overview
Description
3-Methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C₆H₁₂O₃. It is a derivative of butanoic acid, characterized by the presence of a methoxy group and a methyl group on the third carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Biochemical Analysis
Biochemical Properties
3-Methoxy-3-methylbutanoic acid plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in metabolic pathways, where this compound can act as a substrate or inhibitor. For example, it may interact with enzymes such as methylcrotonyl-CoA carboxylase, which is involved in the metabolism of branched-chain amino acids . The nature of these interactions can vary, with this compound potentially acting as a competitive inhibitor or a modulator of enzyme activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound may modulate the expression of genes involved in oxidative stress responses, such as metallothionein 2 (MT2A) . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux through specific pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to inhibition or activation of their activity. For example, this compound may inhibit the activity of methylcrotonyl-CoA carboxylase by binding to its active site . This inhibition can result in changes in the levels of downstream metabolites and alterations in metabolic pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and cellular damage in animal models . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. For instance, it may be metabolized by enzymes such as methylcrotonyl-CoA carboxylase, leading to the production of downstream metabolites . These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, this compound may be transported into cells via specific membrane transporters and distributed to various cellular compartments . The distribution pattern can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with enzymes involved in energy metabolism . This localization can affect its role in cellular processes and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-3-methylbutanol with a suitable acid, followed by hydrolysis to yield the desired acid. Another method includes the oxidation of 3-methoxy-3-methylbutanal using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of isobutylene, followed by oxidation. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 3-Methoxy-3-methylbutanal, 3-methoxy-3-methylbutanone.
Reduction: 3-Methoxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in determining the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling, depending on the specific application and context.
Comparison with Similar Compounds
- 3-Methylbutanoic acid
- 3-Methoxybutanoic acid
- 3-Methyl-3-hydroxybutanoic acid
Comparison: 3-Methoxy-3-methylbutanoic acid is unique due to the presence of both a methoxy and a methyl group on the third carbon atom. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. For instance, 3-methylbutanoic acid lacks the methoxy group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
3-methoxy-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,9-3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQCQAYKDWYIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181819-48-7 | |
| Record name | 3-methoxy-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)






![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)





